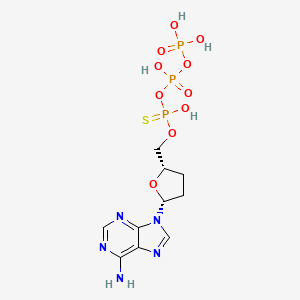
ddATP|AS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dideoxyadenosine triphosphate is a modified nucleotide used primarily in DNA sequencing. It is a dideoxynucleotide, meaning it lacks the 3’ hydroxyl group necessary for forming a phosphodiester bond, which results in the termination of DNA strand elongation. This property makes it a crucial component in the Sanger sequencing method, where it helps in determining the sequence of nucleotide bases in DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dideoxyadenosine triphosphate is synthesized through a multi-step chemical process. The starting material is typically adenosine, which undergoes a series of chemical reactions to remove the 2’ and 3’ hydroxyl groups, resulting in the formation of dideoxyadenosine. This intermediate is then phosphorylated to produce dideoxyadenosine triphosphate. The reaction conditions often involve the use of protective groups to prevent unwanted reactions and the use of specific reagents to achieve the desired modifications .
Industrial Production Methods
In industrial settings, dideoxyadenosine triphosphate is produced using biocatalytic methods involving microorganisms such as Saccharomyces cerevisiae. These methods leverage the natural enzymatic pathways of the microorganisms to convert adenosine monophosphate to dideoxyadenosine triphosphate. The process is optimized for high yield and purity through the use of specific growth conditions and the addition of chemical effectors .
Análisis De Reacciones Químicas
Types of Reactions
Dideoxyadenosine triphosphate primarily undergoes chain termination reactions during DNA synthesis. It can also participate in phosphorylation and dephosphorylation reactions.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of dideoxyadenosine triphosphate include phosphorylating agents, protective group reagents, and specific enzymes such as DNA polymerase. The conditions typically involve controlled pH, temperature, and the presence of cofactors like magnesium ions .
Major Products Formed
The major product formed from the incorporation of dideoxyadenosine triphosphate into a DNA strand is a terminated DNA fragment. This termination is crucial for the sequencing process, as it allows for the determination of the nucleotide sequence by analyzing the lengths of the terminated fragments .
Aplicaciones Científicas De Investigación
Dideoxyadenosine triphosphate is widely used in various scientific research applications:
DNA Sequencing: It is a key component in the Sanger sequencing method, which is used for determining the nucleotide sequence of DNA.
Genetic Research: It is used in studies involving gene expression, mutation analysis, and genetic mapping.
Medical Diagnostics: It plays a role in diagnostic tests for genetic disorders and infectious diseases.
Biotechnology: It is used in the development of genetically modified organisms and in the production of recombinant proteins.
Mecanismo De Acción
Dideoxyadenosine triphosphate exerts its effects by being incorporated into a growing DNA strand during DNA synthesis. Due to the absence of the 3’ hydroxyl group, it prevents the addition of further nucleotides, effectively terminating the DNA strand. This mechanism is utilized in DNA sequencing to generate a series of terminated fragments that can be analyzed to determine the DNA sequence . The molecular target of dideoxyadenosine triphosphate is the DNA polymerase enzyme, which incorporates it into the DNA strand .
Comparación Con Compuestos Similares
Similar Compounds
Deoxyadenosine triphosphate: Unlike dideoxyadenosine triphosphate, deoxyadenosine triphosphate has a 3’ hydroxyl group and does not terminate DNA synthesis.
Dideoxycytidine triphosphate: Another dideoxynucleotide used in DNA sequencing, but it pairs with guanine instead of thymine.
Dideoxyguanosine triphosphate: Similar to dideoxyadenosine triphosphate but pairs with cytosine.
Uniqueness
Dideoxyadenosine triphosphate is unique in its ability to terminate DNA synthesis at adenine bases, making it an essential tool in the Sanger sequencing method. Its specific incorporation and termination properties allow for precise determination of DNA sequences .
Propiedades
Fórmula molecular |
C10H16N5O10P3S |
|---|---|
Peso molecular |
491.25 g/mol |
Nombre IUPAC |
[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O10P3S/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(23-7)3-22-28(21,29)25-27(19,20)24-26(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,29)(H2,11,12,13)(H2,16,17,18)/t6-,7+,28?/m0/s1 |
Clave InChI |
GKHYYEIUSLRFJG-GHUKLPSLSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















